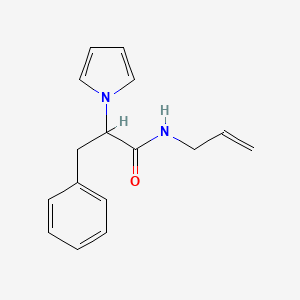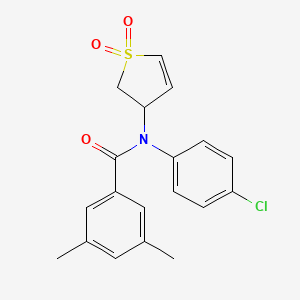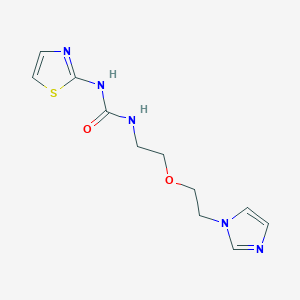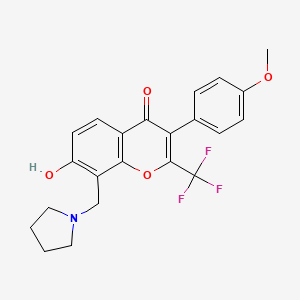![molecular formula C25H22ClFN4OS B2507287 2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide CAS No. 868255-48-5](/img/structure/B2507287.png)
2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide, is a derivative of a class of compounds that have been synthesized and studied for their potential anti-inflammatory properties. These compounds are characterized by the presence of a 1,2,4-triazole ring, a chlorophenyl group, and various substituted phenyl groups, which are thought to contribute to their biological activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanones and their derivatives were synthesized, purified, and characterized by spectral and elemental analysis . Although the specific synthesis of the compound is not detailed in the provided papers, it can be inferred that similar synthetic routes may be employed, involving the formation of the triazole ring, introduction of the sulfanyl group, and subsequent attachment of the phenyl groups with the appropriate substituents.
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been studied using methods such as dipole moment measurements and quantum chemical calculations . These studies can provide insights into the preferred conformations of the molecules, which are important for understanding their reactivity and interaction with biological targets. The compound likely exhibits a complex conformation due to the presence of multiple aromatic rings and heteroatoms, which can influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions with biological molecules that can lead to anti-inflammatory effects. The specific chemical reactions that the compound undergoes in a biological context have not been detailed in the provided papers, but it is likely that the compound interacts with enzymes or receptors involved in the inflammatory response, potentially through the formation of reversible or irreversible bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, polarity, and stability, are crucial for their biological activity and pharmacokinetic profile. The dipole moment method and quantum chemical calculations can provide information on the polarity of the molecules, which in turn affects their solubility and ability to penetrate biological membranes . The presence of halogen substituents and the triazole ring may also influence the compound's stability and reactivity.
Relevant Case Studies
The anti-inflammatory activity of related compounds has been evaluated using the carrageenan-induced paw edema test in Wistar albino rats . One of the derivatives showed remarkable activity, suggesting that the structural features of these compounds are important for their efficacy. While the specific compound has not been tested, the results from these case studies provide a basis for the potential anti-inflammatory effects of similar molecules.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has delved into the synthesis and structural elucidation of compounds containing the 1,2,4-triazole ring system due to its wide range of pharmaceutical activities. For instance, derivatives of 1,2,4-triazoles have been synthesized, showcasing a variety of biological activities, including antimicrobial properties (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011). This underscores the chemical's relevance in developing new therapeutics.
Anti-Inflammatory Activity
A study focused on the anti-inflammatory potential of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(substituted phenyl)ethanones, finding certain derivatives to exhibit significant anti-inflammatory effects, suggesting a possible application in reducing inflammation without causing gastric irritation (N. Karande, L. Rathi, 2017).
Antiviral and Virucidal Activities
Compounds with the 1,2,4-triazol-3-yl moiety have been assessed for their antiviral and virucidal activities, showing potential in reducing viral replication of tested viruses. This highlights the compound's utility in antiviral therapy (M. Wujec, T. Plech, A. Siwek, B. Rajtar, M. Polz-Dacewicz, 2011).
Photophysicochemical Properties
Investigations into the photophysical and photochemical properties of sulfur-bridged new metal-free and metallophthalocyanines carrying 1,2,4-triazole rings have been conducted. Such studies are crucial for applications in photodynamic therapy (PDT), showcasing the compound's potential in medical treatments (M. N. Mısır, Gülbin Mısır, O. Bekircan, H. Kantekin, Dilek Öztürk, M. Durmuş, 2021).
Cholinesterase Inhibition
Research on N-aryl derivatives of this compound class has demonstrated moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases. This suggests a potential role in treating disorders like Alzheimer's (N. Riaz, M. Iftikhar, M. Saleem, Aziz‐ur‐Rehman, Safdar Hussain, Fatima Rehmat, Zainab Afzal, Saba Khawar, M. Ashraf, Mariya al-Rashida, 2020).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . The presence of the 1,2,4-triazole moiety in its structure suggests that it might bind to its target with high affinity .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
A compound with a similar structure has been found to exhibit remarkable anti-inflammatory activity when compared with indomethacin .
Propriétés
IUPAC Name |
2-[[5-(3-chlorophenyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN4OS/c1-16(2)17-6-10-21(11-7-17)28-23(32)15-33-25-30-29-24(18-4-3-5-19(26)14-18)31(25)22-12-8-20(27)9-13-22/h3-14,16H,15H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHSDNBOVVECIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2507204.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide](/img/structure/B2507208.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)




![Ethyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2507218.png)
![N-(6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)prop-2-enamide](/img/structure/B2507219.png)
![5-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2507220.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2507224.png)